

Crystal Structure of 2-Bromonaphthalene: A Technical Guide

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Compound of Interest		
Compound Name:	2-Bromonaphthalene	
Cat. No.:	B093597	Get Quote

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

This technical guide provides a comprehensive overview of the crystallographic aspects of **2-Bromonaphthalene**. While a definitive, publicly available crystal structure determination for **2-Bromonaphthalene** could not be located in the searched databases, this document outlines the general characteristics of the compound, detailed experimental protocols typical for the crystallographic analysis of similar small organic molecules, and a procedural workflow for structure determination. This guide is intended to serve as a valuable resource for researchers working with **2-Bromonaphthalene** and similar compounds, providing the foundational knowledge required for its crystallographic study.

Introduction

2-Bromonaphthalene (C₁₀H₇Br) is a halogenated aromatic hydrocarbon that exists as a white to off-white crystalline solid at room temperature.[1] Its molecular structure, featuring a bromine atom on the naphthalene backbone, makes it a versatile intermediate in organic synthesis, with applications in the development of pharmaceuticals, agrochemicals, and materials for organic electronics.[1] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is crucial for predicting its physical properties, reaction kinetics, and potential polymorphic forms, all of which are critical parameters in drug development and materials science.



Physicochemical Properties

A summary of the key physicochemical properties of **2-Bromonaphthalene** is presented in Table 1.

Table 1: Physicochemical Properties of **2-Bromonaphthalene**

Property	Value
Molecular Formula	C10H7Br
Molecular Weight	207.07 g/mol
Appearance	White to off-white crystalline solid
Melting Point	53-56 °C
Boiling Point	281-282 °C
Solubility	Sparingly soluble in water; soluble in ethanol, ether, and benzene[1]
CAS Number	580-13-2

Crystallographic Data

As of the date of this guide, a specific entry for the single-crystal X-ray diffraction data of **2-Bromonaphthalene**, including unit cell parameters, space group, and atomic coordinates, was not found in publicly accessible crystallographic databases. The following table is provided as a template for the type of data that would be obtained from a successful crystal structure determination.

Table 2: Crystallographic Data for **2-Bromonaphthalene** (Placeholder)



Crystal System To be determined Space Group To be determined a (Å) To be determined b (Å) To be determined c (Å) To be determined α (°) To be determined β (°) To be determined Volume (ų) To be determined Z To be determined Density (calculated) (g/cm³) To be determined Absorption Coefficient (mm⁻¹) To be determined F(000) To be determined Crystal Size (mm³) To be determined θ range for data collection (°) To be determined Index ranges To be determined Reflections collected To be determined Independent reflections To be determined Completeness to θ = x° (%) To be determined Refinement method To be determined Data / restraints / parameters To be determined Final R indices [i>2 σ (0)] To be determined	Parameter	Value
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Goodness-of-fit on F ² To be determined	Refinement method	To be determined
	Data / restraints / parameters	To be determined
Final R indices [I>2σ(I)] To be determined	Goodness-of-fit on F ²	To be determined
	Final R indices [I>2σ(I)]	To be determined



R indices (all data)

To be determined

Experimental Protocols for Crystal Structure Determination

The following sections detail the generalized experimental procedures for the crystal growth and single-crystal X-ray diffraction analysis of a small organic molecule like **2-Bromonaphthalene**.

Crystal Growth

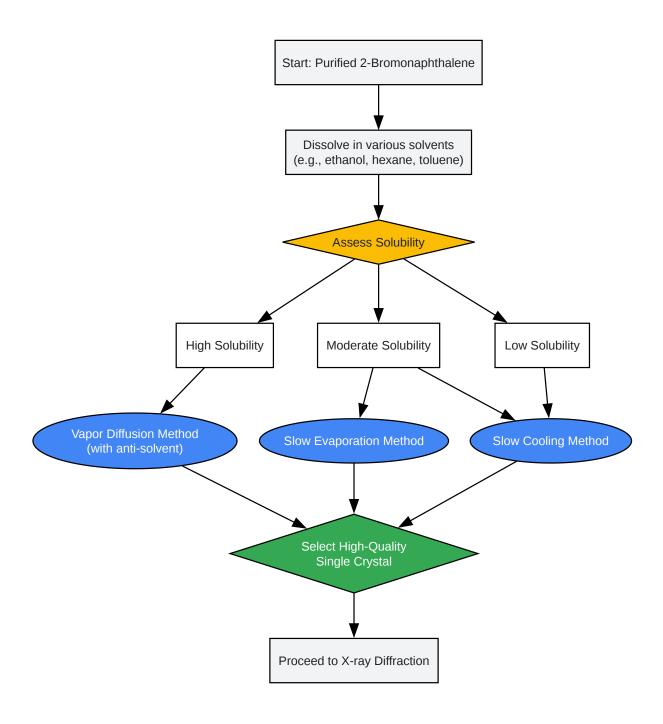
The successful growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. Several methods can be employed, and the optimal technique often requires empirical investigation.

Common Crystal Growth Techniques:

- Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent. The container is loosely covered to allow for the slow evaporation of the solvent over several days, leading to supersaturation and crystal formation.
- Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound reduces, leading to crystallization.
- Vapor Diffusion: The compound is dissolved in a solvent in which it is soluble, and this
 solution is placed in a sealed container with a vial of an "anti-solvent" in which the compound
 is insoluble. The slow diffusion of the anti-solvent vapor into the solution induces
 crystallization.
- Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents.

A general workflow for selecting a suitable crystallization method is depicted in the diagram below.





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Figure 1. Logical workflow for selecting a crystal growth method.

Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.



Instrumentation:

A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS) is typically used. Data collection is usually performed at low temperatures (around 100 K) using a cryo-cooling system to minimize thermal vibrations and protect the crystal from radiation damage.

Data Collection:

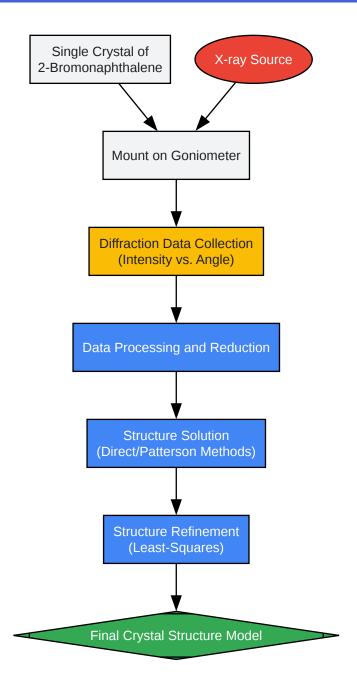
- Crystal Mounting: A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a loop or a glass fiber.
- Unit Cell Determination: The crystal is centered in the X-ray beam, and a series of initial diffraction images are collected to determine the unit cell parameters and the crystal system.
- Data Collection Strategy: A data collection strategy is devised to measure the intensities of a large number of unique reflections over a wide range of diffraction angles (θ). This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

Structure Solution and Refinement:

- Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background scattering, Lorentz, and polarization effects. The intensities of the reflections are integrated.
- Structure Solution: The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods. This initial model provides a rough idea of the molecular structure.
- Structure Refinement: The atomic positions and their displacement parameters are refined
 using a least-squares minimization procedure to obtain the best possible fit between the
 observed and calculated structure factors. The quality of the final model is assessed using Rfactors.

The overall process of single-crystal X-ray diffraction is illustrated in the following workflow diagram.





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Figure 2. Experimental workflow for single-crystal X-ray diffraction.

Conclusion

This technical guide has provided a framework for understanding and determining the crystal structure of **2-Bromonaphthalene**. While specific crystallographic data for this compound is not currently available in the public domain, the detailed methodologies for crystal growth and single-crystal X-ray diffraction presented herein offer a clear path forward for researchers



seeking to elucidate its solid-state structure. The determination of the crystal structure of **2-Bromonaphthalene** will undoubtedly contribute to a deeper understanding of its chemical behavior and facilitate its application in various fields of research and development.

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References

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